N-tert-butyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide
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Overview
Description
N-(TERT-BUTYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is a synthetic organic compound that features a tert-butyl group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(TERT-BUTYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE typically involves the following steps:
Formation of the pyrazole ring:
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring with tert-butyl bromide under basic conditions.
Amidation: The final step involves the reaction of the tert-butylated pyrazole with a suitable acyl chloride to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(TERT-BUTYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the amide group.
Substitution: The trifluoromethyl group and tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(TERT-BUTYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation
Mechanism of Action
The mechanism of action of N-(TERT-BUTYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
N-(TERT-BUTYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE: Similar structure but with an acetamide group instead of a propanamide group.
N-(TERT-BUTYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]BUTANAMIDE: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-(TERT-BUTYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H18F3N3O |
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Molecular Weight |
277.29 g/mol |
IUPAC Name |
N-tert-butyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C12H18F3N3O/c1-7-6-9(12(13,14)15)17-18(7)8(2)10(19)16-11(3,4)5/h6,8H,1-5H3,(H,16,19) |
InChI Key |
IAIRRNNHTFVHBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC(C)(C)C)C(F)(F)F |
Origin of Product |
United States |
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